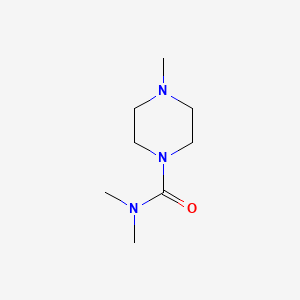

N,N,4-trimethylpiperazine-1-carboxamide

Description

N,N,4-Trimethylpiperazine-1-carboxamide is a piperazine derivative characterized by three methyl substituents: two on the terminal nitrogen atoms (N,N-dimethyl) and one at the 4-position of the piperazine ring. This compound belongs to a class of heterocyclic carboxamides with applications in medicinal chemistry and organic synthesis. Piperazine carboxamides are often explored for their pharmacological activity, metabolic stability, and synthetic versatility .

Properties

IUPAC Name |

N,N,4-trimethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-9(2)8(12)11-6-4-10(3)5-7-11/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVCIBIGUCHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276173 | |

| Record name | N,N,4-trimethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21579-89-5 | |

| Record name | N,N,4-trimethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-1-carboxamide typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method is the methylation of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups replacing the carboxamide group.

Scientific Research Applications

N,N,4-trimethylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding. It is used to investigate the interactions between small molecules and biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways. The specific pathways and molecular targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological and Metabolic Considerations

- Metabolic Stability: N-Demethylation is a common metabolic pathway for piperazine carboxamides, as observed in the metabolism of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) . Trimethyl substitution in the target compound may slow this process due to steric hindrance. Fluorinated analogs (A2, A3) show reduced susceptibility to oxidative metabolism, enhancing their half-life .

Conformational Analysis :

- Piperazine rings in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations , which are energetically favorable and may enhance receptor binding.

Q & A

Q. What are the standard synthetic routes and purification methods for N,N,4-trimethylpiperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

-

Step 1 : Formation of the piperazine core via reaction of ethylenediamine derivatives with halogenated precursors under basic conditions (e.g., K₂CO₃ in CH₃CN) .

-

Step 2 : Carboxamide introduction using coupling agents like HBTU or DCC in solvents such as DMF or dichloromethane .

-

Step 3 : Methylation at the N,N,4 positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, eluent: methanol/dichloromethane gradients) .Key Reaction Parameters Solvents: DMF, CH₂Cl₂, THF Bases: K₂CO₃, NaH, Et₃N Coupling Agents: HBTU, DCC Yield Optimization: ~50-70%

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions and carboxamide connectivity (δ 2.3-3.1 ppm for N-methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₈N₃O) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer :

- Temperature Control : Maintain 0-5°C during methylation to prevent over-alkylation .

- Solvent Selection : Use anhydrous DMF for coupling to minimize hydrolysis .

- Catalyst Screening : Test Pd/C or Ni catalysts for selective methylation .

Case Study : A 20% yield increase was achieved by substituting NaH with LiOH in THF at reflux .

Q. What crystallographic strategies are used to resolve the structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/ethyl acetate).

- Refinement : Use SHELXL for structure solution; anisotropic displacement parameters for methyl groups .

Example : A related piperazine-carboxamide derivative (CCDC-1990392) showed bond angles of 111.2° for the piperazine ring .

Q. How do structural modifications influence the biological activity of piperazine-carboxamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Methyl Groups : N-Methylation enhances lipophilicity (logP ↑) and CNS penetration .

- Carboxamide : Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .

Case Study : Replacement of N-methyl with N-ethyl in a similar compound reduced binding affinity by 40% .

Q. How should contradictory data on biological activity be resolved?

- Methodological Answer :

- Experimental Replication : Validate assays under standardized conditions (pH 7.4, 37°C).

- Control Comparisons : Use reference compounds (e.g., aripiprazole for receptor binding studies) .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem CID 42891600 for analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.